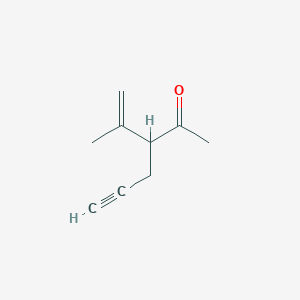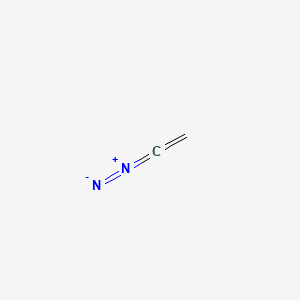
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclohexyl aziridine with a dialkyl malonate can yield a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which can then be further processed to obtain the desired benzothiazole compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization and subsequent reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Wirkmechanismus
The mechanism of action of (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,3aR,7aS)-3-Butylhexahydro-1(3H)-isobenzofuranone
- (3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole stands out due to its specific structural features and reactivity. Its benzothiazole ring system provides unique electronic and steric properties, making it suitable for various specialized applications .
Eigenschaften
CAS-Nummer |
77469-26-2 |
|---|---|
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H13NS/c1-6-9-7-4-2-3-5-8(7)10-6/h7-8H,2-5H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
UASMLVPXGAKINA-SFYZADRCSA-N |
Isomerische SMILES |
CC1=N[C@@H]2CCCC[C@@H]2S1 |
Kanonische SMILES |
CC1=NC2CCCCC2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)








